molecular formula C15H13BrCl2N2O3S B4626742 N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide

N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide

Cat. No. B4626742
M. Wt: 452.1 g/mol
InChI Key: XYBGGZNFBUHDSH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is a compound that belongs to a class of sulfonamide-derived chemicals, known for their wide range of applications and properties. The compound's structure suggests potential in various fields due to the presence of sulfonyl, bromophenyl, and dichlorobenzamide functionalities, which are commonly seen in molecules with significant biological or chemical activity.

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves the combination of sulfonyl chlorides with amines or other nucleophiles. For compounds similar to N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide, typical synthetic routes might include the reaction of 4-bromophenylamine with dichlorobenzoyl chloride in the presence of a suitable base, followed by sulfonation with dimethylsulfamoyl chloride. Advanced techniques such as transition metal-catalyzed couplings could also be employed to introduce the sulfonyl group into the aromatic system (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in determining the molecular structure of sulfonamide compounds. These techniques can provide detailed information about the spatial arrangement of atoms, molecular geometry, and the nature of intramolecular interactions. For instance, the octahedral geometry around metal centers in sulfonamide complexes can be revealed through X-ray diffraction studies, giving insights into the compound's molecular structure and bonding characteristics (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds can participate in various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonyl group. The bromophenyl and dichlorobenzamide groups can also undergo further chemical transformations, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives. These chemical properties make such compounds versatile intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. For example, the presence of sulfonyl and halogen groups can enhance the compound's polarity, potentially affecting its solubility in various solvents. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these physical properties.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets of N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide can be assessed through a combination of experimental and computational methods. Studies on similar compounds have shown that sulfonamide derivatives can exhibit a range of biological activities, which can be attributed to their ability to interact with enzymes and receptors. Computational studies, including molecular docking and DFT calculations, can further elucidate the compound's chemical properties and reactivity profile (Chohan & Shad, 2011).

Scientific Research Applications

Antifungal Activity

Research on derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide has shown significant antifungal activity against phytopathogenic fungi and yeasts, such as Fusarium oxysporum and Saccharomyces cerevisiae. This suggests potential applications of similar compounds in developing antifungal agents and in agriculture to protect crops from fungal diseases (Ienascu et al., 2018).

Hypoglycemic and Hypolipidemic Activities

Glibenclamide analogues, including those with substitutions on the benzamide ring, have been evaluated for their hypoglycemic and hypolipidemic activities in diabetic rats. This indicates the potential of N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide derivatives in diabetes and lipid disorders treatment strategies (Ahmadi et al., 2014).

Material Science and Polymer Chemistry

The development of aromatic polymers with specific functional groups indicates the role of similar compounds in creating materials with desirable properties such as solubility, thermal stability, and crystallinity. These materials can be applied in various fields, including electronics, coatings, and advanced composite materials (Jui-kun Lin et al., 1990).

Pharmacological Applications

Compounds structurally related to N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide have been studied for their biological activities, including as inhibitors of enzymes like carbonic anhydrase. These activities suggest potential applications in designing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer (Supuran et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O3S/c1-20(2)24(22,23)14-7-11(12(17)8-13(14)18)15(21)19-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGGZNFBUHDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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